
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide, also known as CCT251545, is a small molecule inhibitor that has shown promise in the field of cancer research. It belongs to the class of thiazole compounds and has been found to inhibit the activity of several kinases, including CDK7 and CDK9.
Mécanisme D'action
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide inhibits the activity of CDK7 and CDK9 by binding to the ATP-binding site of these kinases. This leads to the inhibition of transcription and RNA processing, which ultimately leads to apoptosis in cancer cells.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been shown to have other biochemical and physiological effects. It has been found to inhibit the replication of HIV-1 by inhibiting the activity of CDK9, which is required for viral replication. 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has also been found to inhibit the growth of Plasmodium falciparum, the parasite that causes malaria.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in lab experiments is its specificity for CDK7 and CDK9. This allows for the selective inhibition of these kinases without affecting other cellular processes. However, one limitation of using 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide is its relatively low potency compared to other CDK inhibitors.
Orientations Futures
There are several potential future directions for the study of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide. One area of research could be the development of more potent analogs of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide that could be used in cancer therapy. Another area of research could be the investigation of the effects of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide on other kinases and cellular processes. Finally, the use of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide in combination with other cancer therapies could also be explored.
Méthodes De Synthèse
The synthesis of 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide involves several steps. The starting material is 2-chloroaniline, which is first reacted with cyclopropylmethylamine to form the corresponding amine. This amine is then reacted with 2-bromoacetophenone to form the ketone intermediate. The final step involves the reaction of the ketone intermediate with thiosemicarbazide to form 2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide.
Applications De Recherche Scientifique
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide has been extensively studied for its potential use in cancer therapy. It has been found to inhibit the activity of CDK7 and CDK9, which are key regulators of transcription and RNA processing. Inhibition of these kinases has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Propriétés
IUPAC Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClN2OS/c1-17(9-6-7-9)14(18)12-8-16-13(19-12)10-4-2-3-5-11(10)15/h2-5,8-9H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTWGCBBYAWLEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CC1)C(=O)C2=CN=C(S2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)-N-cyclopropyl-N-methyl-1,3-thiazole-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

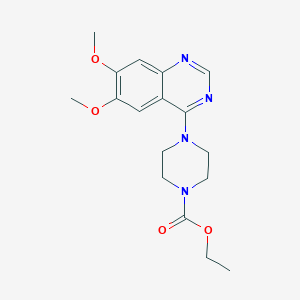
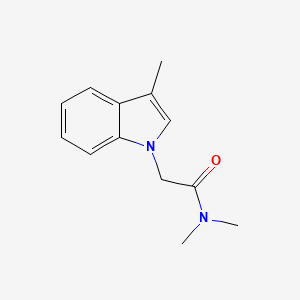
![4-{4-[(4-Fluorophenyl)sulfonyl]piperazin-1-yl}-6,7-dimethoxyquinazoline](/img/structure/B7542941.png)
![4-methyl-N-(2-methylpropyl)-4H-furo[3,2-b]pyrrole-5-carboxamide](/img/structure/B7542966.png)
![6-(2-fluorophenyl)-2-[2-(morpholin-4-yl)-2-oxoethyl]pyridazin-3(2H)-one](/img/structure/B7542969.png)
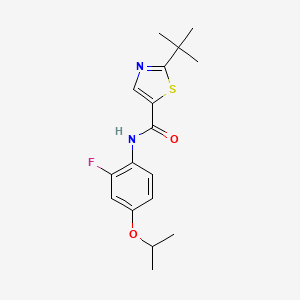
![2-[4-(3-Methoxy-4-methylbenzoyl)piperazine-1-carbonyl]thiophene-3-carbonitrile](/img/structure/B7542988.png)
![N-[(3-chloro-4-ethoxy-5-methoxyphenyl)methyl]-3-cyanothiophene-2-carboxamide](/img/structure/B7542995.png)
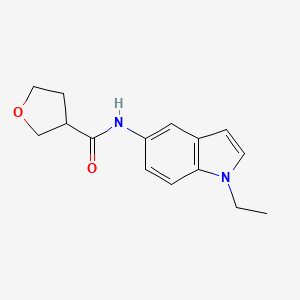
![2-(2-Azabicyclo[2.2.1]heptane-2-carbonyl)thiophene-3-carbonitrile](/img/structure/B7543000.png)
![N-cyclopropyl-1-[2-(2H-indazol-3-yl)acetyl]pyrrolidine-2-carboxamide](/img/structure/B7543026.png)
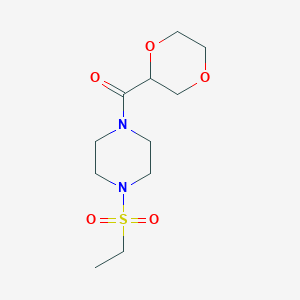
![N-[5-(2-methylphenyl)-1H-pyrazol-3-yl]cyclopropanecarboxamide](/img/structure/B7543035.png)
